molecular formula C8H13BrO B2494361 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene CAS No. 1999650-30-4

4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene

Cat. No. B2494361
CAS RN: 1999650-30-4
M. Wt: 205.095
InChI Key: VGLCBKXVWPZMSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although there is no direct synthesis information available for 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene in the literature, similar compounds have been synthesized through various methods, including palladium-catalyzed reactions and bromination-mediated regioselective preparations. For instance, the palladium-catalyzed synthesis involves oxidative cyclization and methoxycarbonylation of 4-yn-1-ols to produce related cyclic compounds (Gabriele et al., 2000). Another approach includes the bromination-mediated regioselective preparation of fullerene derivatives, hinting at methods that could potentially be adapted for synthesizing this compound (Jianxin Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound, including cyclohexene derivatives, has been elucidated using X-ray crystallography, revealing intricate details about their crystal and molecular structures. For example, studies have shown that these compounds can exhibit disorder in their molecular structure and are capable of forming stable crystal packing through weak intermolecular interactions (M. Kaur et al., 2012).

Chemical Reactions and Properties

The compound's reactivity patterns can be inferred from related research, which explores the reactivity of cyclopentadienyl-type compounds and their derivatives under various conditions. These studies demonstrate the compounds' ability to undergo cycloaddition reactions, highlighting their potential as versatile intermediates in organic synthesis (Albert T. Bottini et al., 1978).

Scientific Research Applications

Stereoinduction in Organic Synthesis

4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene and its derivatives are utilized as stereoinducing agents in the synthesis of enantiopure 2-cyclopentenones. These compounds serve as exceptional building blocks for synthesizing biologically active and natural compounds due to their traceless stereoinduction ability, which confers 1,2- and 1,4-stereocontrol with high selectivity. This feature is crucial for synthesizing complex molecular structures like TEI-9826, guaianes, and pseudoguaianolides (Arisetti & Reiser, 2015).

Bromination in Organic Chemistry

The compound is also significant in the regio- and chemoselective bromination of cyclopentenones. The bromination conditions can vary to introduce bromine atoms at different positions, crucial for synthesizing bromo-substituted 2-cyclopenten-1-ones. These brominated intermediates are valuable synthons in organic synthesis, contributing to the development of diverse biologically and chemically significant molecules (Shirinian et al., 2012).

Molecular Electronics

Moreover, the derivatives of this compound, like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, are pivotal as building blocks for molecular wires in the field of molecular electronics. They are utilized in synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, fundamental components of molecular electronic devices (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

4-(bromomethyl)-4-(methoxymethyl)cyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLCBKXVWPZMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC=CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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